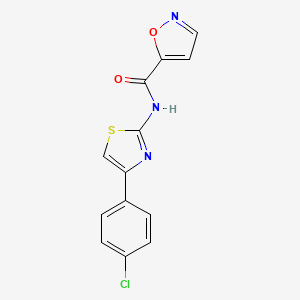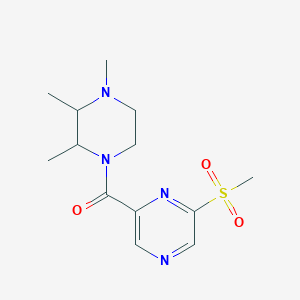
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Advanced Oxidation Treatment Studies
A study by Li et al. (2015) examined the impact of halide ions, including bromide, on the degradation of acetaminophen with UV/H2O2 advanced oxidation treatment. This research contributes to understanding the roles of bromide ions in water treatment processes, particularly in the degradation of organic pollutants.
2. Polymeric Carrier Species for Biologically Active Agents
Gwon (2001) investigated the use of water-soluble poly(aminoaryloxy-methylamino phosphazene), which involves reactions with substances like the sodium salt of 4-acetamidophenol, as a carrier for biologically active agents. This research provides insights into the development of new polymeric materials for drug delivery systems and their potential applications in medicine Gwon, 2001.
3. Electrophilic Substitution Reactions in Water Treatment
The transformation of bromophenols during the chlorination process was studied by Xiang et al. (2020). They found that electrophilic substitution reactions play a significant role in water treatment processes, particularly in the presence of bromide ions. This research helps in understanding the chemical processes involved in water disinfection.
4. Preparation of Arsenocholine Compounds
Irgolic et al. (1987) explored the preparation of trimethyl-2-hydroxyethylarsonium salts, including bromide, for use as precursors in the synthesis of arsenic-containing phospholipids. This study contributes to the field of organometallic chemistry and its applications in developing new compounds for various scientific purposes Irgolic et al., 1987.
5. Synthesis of Endocrine-Disrupting Nonylphenol Isomers
Boehme et al. (2010) conducted a study on the synthesis of various nonylphenol isomers for biological and environmental research. This research highlights the significance of understanding the environmental impact and behavior of different isomers, including those involving bromide ions, in aquatic environments Boehme et al., 2010.
6. Beckmann Rearrangement in Organic Synthesis
Yadav et al. (2010) demonstrated the use of bromodimethylsulfonium bromide in combination with zinc chloride as a catalytic system for the Beckmann rearrangement of various ketoximes. This research contributes to the field of organic synthesis, providing a mild and efficient method for converting ketoximes into amides or lactams Yadav et al., 2010.
properties
IUPAC Name |
2-(4-acetamidophenoxy)ethyl-trimethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.BrH/c1-11(16)14-12-5-7-13(8-6-12)17-10-9-15(2,3)4;/h5-8H,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOGBREUGCWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC[N+](C)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetamidophenoxy)-N,N,N-trimethylethanaminium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)

![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)


![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)





![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2831914.png)